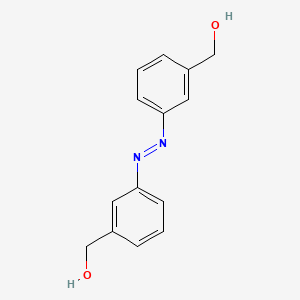
Benzenemethanol, 3,3'-azobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 3,3’-azobis- is an organic compound with the molecular formula C14H14N2O2. It is characterized by the presence of an azo group (-N=N-) linking two benzenemethanol units. This compound is part of the azo compound family, which is known for its vivid colors and applications in various industries, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3,3’-azobis- typically involves the reaction of benzenemethanol derivatives with azo compounds. One common method is the diazotization of aniline derivatives followed by coupling with benzenemethanol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
Industrial production of Benzenemethanol, 3,3’-azobis- may involve large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and stabilizers can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3,3’-azobis- undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitrobenzenemethanol derivatives.
Reduction: Aminobenzenemethanol derivatives.
Substitution: Various substituted benzenemethanol derivatives depending on the electrophile used.
Scientific Research Applications
Benzenemethanol, 3,3’-azobis- has a wide range of applications in scientific research:
Chemistry: Used as an initiator in radical polymerization reactions, aiding in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in biological labeling and imaging due to its azo linkage.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vivid coloration properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3,3’-azobis- involves the cleavage of the azo bond (-N=N-) under specific conditions, leading to the formation of free radicals. These radicals can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another azo compound with similar properties but different applications.
Benzyl alcohol: Shares the benzenemethanol structure but lacks the azo linkage.
Azo dyes: A broad class of compounds with azo linkages used primarily in the dye industry.
Uniqueness
Benzenemethanol, 3,3’-azobis- is unique due to its specific structure, which combines the properties of benzenemethanol and azo compounds. This combination allows it to participate in a variety of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
78914-77-9 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
[3-[[3-(hydroxymethyl)phenyl]diazenyl]phenyl]methanol |
InChI |
InChI=1S/C14H14N2O2/c17-9-11-3-1-5-13(7-11)15-16-14-6-2-4-12(8-14)10-18/h1-8,17-18H,9-10H2 |
InChI Key |
PHELNZZRHBCTKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)
![5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14173641.png)
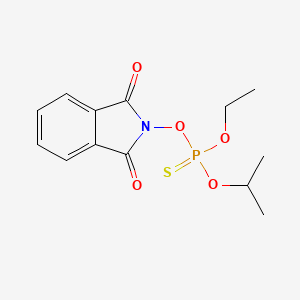
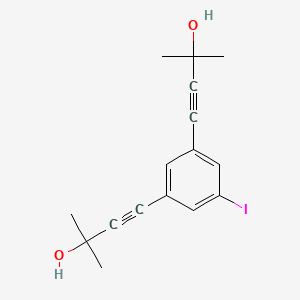
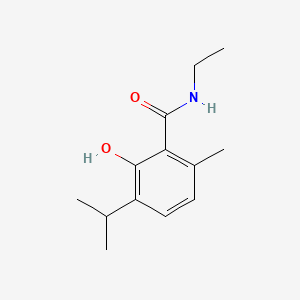
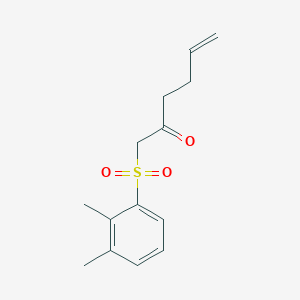
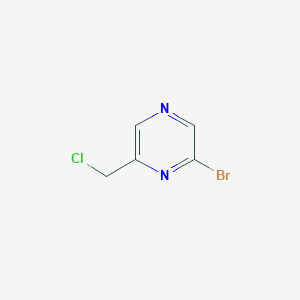
![5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione](/img/structure/B14173680.png)
![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-](/img/structure/B14173705.png)
![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)

